3-Methyl-2-butanol

Physical Properties Distillation Separation Science

As a chiral secondary alcohol, 3-Methyl-2-butanol often presents supply challenges in enantiopure form for pharma intermediate synthesis. BenchChem overcomes this with validated, high-yield asymmetric routes. - Scalable enantioselective production: wool-Pd/Pt catalysts achieve 100% optical yield for (R)-enantiomer. - Reliable purity profile: consistent ≥98% (GC) assay minimizes downstream purification needs. - Supply assurance: bulk stock available for immediate dispatch, with full documentation for GMP-like environments.

Molecular Formula C5H12O
CH3(CH2)2CHOHCH3
C5H12O
Molecular Weight 88.15 g/mol
CAS No. 598-75-4
Cat. No. B147160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-butanol
CAS598-75-4
SynonymsIsopropyl methyl carbinol
Molecular FormulaC5H12O
CH3(CH2)2CHOHCH3
C5H12O
Molecular Weight88.15 g/mol
Structural Identifiers
SMILESCC(C)C(C)O
InChIInChI=1S/C5H12O/c1-4(2)5(3)6/h4-6H,1-3H3
InChIKeyMXLMTQWGSQIYOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility56 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 16.6 (good)

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-butanol Procurement Guide


3-Methyl-2-butanol (CAS 598-75-4), also known as sec-isoamyl alcohol or 3-methylbutan-2-ol, is a C5 branched secondary alcohol with the molecular formula C5H12O and a molar mass of 88.15 g·mol−1 [1]. As one of eight structural isomers of pentanol, it is characterized by a hydroxyl group on the second carbon of a butane chain with an additional methyl substituent at position 3, conferring a chiral center that enables enantioselective transformations [2]. The compound is a colorless liquid at ambient temperature, miscible with alcohols and ethers, and exhibits limited water solubility (approximately 2.8 g/100 g at 30°C) . It functions as a polar solvent and chemical intermediate, and is designated as a flavoring substance by regulatory bodies including JECFA and the European Union [3].

May support enantioselective synthesis and chiral resolution research
Polar, water-limited solvent intermediate; miscible with alcohols and ethers
JECFA/EU flavoring substance listing — supports flavor-industry procurement review

3-Methyl-2-butanol vs. Other Pentanol Isomers


3-Methyl-2-butanol is one of eight structural isomers of pentanol, each differing in the position of the hydroxyl group and carbon branching. These seemingly subtle structural variations produce measurable differences in physical properties that can directly impact distillation separation, solvent selection, and reaction outcomes. For instance, the boiling point of 3-methyl-2-butanol (112.9°C) differs by over 10°C from its positional isomer 2-methyl-2-butanol (102.5°C), and its density (0.818 g/cm³) is distinct from that of 3-methyl-1-butanol (0.809 g/cm³) [1]. Furthermore, the secondary alcohol classification of 3-methyl-2-butanol confers different reactivity in oxidation and dehydration pathways compared to primary alcohols like 3-methyl-1-butanol. Substituting one pentanol isomer for another without verification may lead to unexpected separation inefficiencies, altered reaction kinetics, or product impurity issues.

  • Boiling point substantially differs from 2-methyl-2-butanol; may impact distillation separation accuracy.
  • Density distinct from other pentanol isomers; solvent substitution without verification may alter process consistency.
  • Secondary alcohol reactivity differs from primary isomers; may shift oxidation/dehydration outcomes.

3-Methyl-2-butanol Comparative Evidence


Boiling Point & Density vs. Isomeric Alcohols

3-Methyl-2-butanol exhibits distinct physical properties relative to its constitutional isomers. Its boiling point (112.9°C) is approximately 10.4°C higher than that of 2-methyl-2-butanol (102.5°C), a difference that is highly relevant for distillation-based separation [1]. Its density at 20°C (0.8180 g/cm³) is also distinguishable from that of 3-methyl-1-butanol (0.8092 g/cm³), 2-methyl-1-butanol (0.8152 g/cm³), and 2-methyl-2-butanol (0.8059 g/cm³) [1].

Boiling Point & Density
Head-to-head
bp 112.9°C, density 0.8180 g/cm³ vs. 2-methyl-2-butanol (102.5°C, 0.8059 g/cm³) and 3-methyl-1-butanol (128.5°C, 0.8092 g/cm³)
Supports isomer-specific distillation design and solvent selection
Data from Universität Bayreuth compilation; confirm with lot-specific COA
Physical Properties Distillation Separation Science

OH Reactivity vs. 3-Methyl-1-butanol

The gas-phase reaction rate constant with hydroxyl (OH) radicals at 298 K for 3-methyl-2-butanol is reported as 9.3 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, which is lower than the rate constant for its primary alcohol isomer 3-methyl-1-butanol (12.4 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) measured under identical conditions [1].

OH Radical Rate Constant
Head-to-head
kOH = 9.3 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ (298 K), ~25% slower than 3-methyl-1-butanol
Context for atmospheric lifetime modeling and oxidative stability assessment
Gas-phase measurement; solution-phase relevance may differ
Atmospheric Chemistry Kinetics Reactivity

Wool-Pd Complex Asymmetric Hydrogenation

Using a wool-palladium complex catalyst, 3-methyl-2-butanone is asymmetrically hydrogenated to (R)-3-methyl-2-butanol with 100% optical yield at 30°C under 1 atm H₂. Under comparable conditions, diacetone alcohol hydrogenation yields only 73% optical yield for (R)-2-methyl-2,4-pentanediol [1]. A wool-platinum complex also achieves approximately 100% yield and 100% optical yield for the same transformation [2].

Asymmetric Hydrogenation
Head-to-head
(R)-3-methyl-2-butanol: 100% optical yield, ~100% yield; diacetone alcohol hydrogenation: 73% optical yield
Supports evaluation of catalytic route for enantiopure chiral building block synthesis
Wool-Pd catalyst at 30°C, 1 atm H₂; verify catalyst recyclability for scale-up
Asymmetric Catalysis Chiral Synthesis Hydrogenation

Lipase B Enantioselective Kinetic Resolution

Candida antarctica lipase B (CALB) catalyzes the kinetic resolution of secondary alcohols including 3-methyl-2-butanol, 2-butanol, and 3,3-dimethyl-2-butanol via transesterification [1]. Thermodynamic analysis of the resolution revealed that for 3-methyl-2-butanol, differential activation entropy (ΔR-SΔS‡) is equally significant as differential activation enthalpy (ΔR-SΔH‡) to the enantiomeric ratio E, providing a mechanistic understanding that guides enzyme engineering [2].

Lipase Kinetic Resolution
Class-level
Entropy contributions (ΔR-SΔS‡) equally significant as enthalpy to enantiomeric ratio E
Mechanistic insight may guide enzyme engineering for improved resolution
Reported from CALB transesterification; requires validation for target substrate conditions
Biocatalysis Enzymatic Resolution Enantioselectivity

Vapor-Liquid Equilibrium with 1-Butanol

Vapor-liquid equilibrium (VLE) data have been experimentally measured for binary systems of 1-butanol with four C5 alcohol isomers: 2-methyl-1-butanol, 3-methyl-1-butanol, 2-methyl-2-butanol, and 3-methyl-2-butanol at 30 kPa and 100 kPa [1]. The data enable accurate modeling of separation processes. Deviation from ideal behavior is small for all systems, and the data are thermodynamically consistent according to point-to-point consistency tests [1].

VLE with 1-Butanol
Method context
Binary VLE data at 30 and 100 kPa; small deviation from ideality; correlated with Margules, Van Laar, Wilson, NRTL, UNIQUAC models
Enables accurate distillation column design for 3-methyl-2-butanol separation
Data validated via thermodynamic consistency tests; confirm applicability to specific process conditions
Thermodynamics Vapor-Liquid Equilibrium Distillation

Chiral Borane Reduction of Ketones

Using a chiral oxazaphospholidine borane complex as a catalyst, the reduction of isopropyl methyl ketone (3-methyl-2-butanone) yields (R)-3-methyl-2-butanol with 92% enantiomeric excess (e.e.) and 100% conversion under catalytic conditions in toluene [1]. Under stoichiometric conditions, the same catalyst system achieves up to 99% e.e. for various ketones [1].

Chiral Borane Reduction
Cross-study comparable
(R)-3-methyl-2-butanol: 92% e.e., 100% conversion (catalytic); up to 99% e.e. under stoichiometric conditions
Alternative synthetic route to enantiomerically enriched chiral alcohol
Toluene solvent; catalyst recyclability and scale-up need review
Asymmetric Reduction Chiral Catalysis Enantioselectivity

3-Methyl-2-butanol Application Scenarios


Distillation-Based Separation of C5 Alcohol Isomers

The boiling point of 3-methyl-2-butanol (112.9°C) differs from 2-methyl-2-butanol (102.5°C) by approximately 10.4°C, providing a sufficient temperature differential for fractional distillation separation in industrial settings [1]. Validated VLE data for the 1-butanol + 3-methyl-2-butanol binary system at 30 and 100 kPa enable rigorous process design [2]. This scenario is relevant for purifying 3-methyl-2-butanol from fusel oil byproducts or synthetic mixtures containing multiple pentanol isomers.

Enantiopure Chiral Building Block Synthesis

Asymmetric hydrogenation of 3-methyl-2-butanone using wool-Pd or wool-Pt complexes achieves 100% optical yield for (R)-3-methyl-2-butanol at ambient temperature and atmospheric pressure [3][4]. Alternatively, chiral borane reduction using an oxazaphospholidine catalyst provides 92% e.e. under catalytic conditions [5]. These routes enable the cost-effective production of enantiopure material for use as a chiral synthon in pharmaceutical or agrochemical intermediate synthesis.

Atmospheric Chemistry and Environmental Fate Modeling

The OH radical reaction rate constant for 3-methyl-2-butanol at 298 K (9.3 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) is measurably lower than that of 3-methyl-1-butanol (12.4 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) [6]. This kinetic difference informs atmospheric lifetime calculations and environmental impact assessments when 3-methyl-2-butanol is used in industrial processes with potential fugitive emissions.

Enzymatic Kinetic Resolution Process Development

Candida antarctica lipase B catalyzes the enantioselective transesterification of 3-methyl-2-butanol, and thermodynamic analysis reveals that entropy contributions are equally significant as enthalpy contributions to enantioselectivity [7][8]. This mechanistic insight enables rational enzyme engineering for improved resolution efficiency and can guide the selection of optimal temperature conditions for preparative-scale chiral separation.

Application
Selection Property
Validation Focus
C5 Alcohol Distillation Separation
Boiling point differential & validated VLE data
Separation efficiency verification
Enantiopure Chiral Building Block Synthesis
Asymmetric hydrogenation or borane reduction route
Enantiomeric excess and optical yield validation
Atmospheric Chemistry Modeling
OH radical reaction rate constant
Atmospheric lifetime and fate assessment
Enzymatic Kinetic Resolution Development
Lipase enantioselectivity & entropy contribution
Enantiomeric ratio optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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